N-Monoacetylcystine

Vue d'ensemble

Description

La N-Monoacétylcystéine est un dérivé d'acide aminé contenant du soufre connu pour son rôle d'antidote contre l'empoisonnement au paracétamol et son utilisation dans le traitement du virus de la grippe A . C'est un composé d'un intérêt considérable dans la recherche médicale et biochimique en raison de ses propriétés antioxydantes et de sa capacité à reconstituer les niveaux de glutathion dans l'organisme .

Mécanisme D'action

Target of Action

N-Monoacetylcystine, also known as N-Acetylcystine, primarily targets the liver, acting as an antidote for paracetamol poisoning . It is also used in the treatment of influenza A virus pandemic .

Mode of Action

This compound acts as a hepatoprotective agent by restoring hepatic glutathione, serving as a glutathione substitute, and enhancing the nontoxic sulfate conjugation of acetaminophen . It exerts its mucolytic action through its free sulfhydryl group, which opens up the disulfide bonds in the mucoproteins, thus lowering mucous viscosity .

Biochemical Pathways

This compound is a sulfur-containing amino acid . It is a precursor in the formation of the antioxidant glutathione in the body . The thiol (sulfhydryl) group confers antioxidant effects and is able to reduce free radicals .

Pharmacokinetics

Following both single and multiple-dose administration, plasma concentration of this compound increases rapidly, reaching a peak at approximately 1.0 h . Maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life is 15.4 h in Chinese and 18.7 h in Caucasian participants, and the fraction of this compound excreted in urine in the 36 h following administration is 3.7% in Chinese and 3.8% in Caucasian participants .

Result of Action

The net result of this compound’s action is a normalization of pathologically elevated cortical glutamate levels . It has been found to reduce susceptibility to infection through improvement of phagocyte oxidative burst .

Action Environment

The effectiveness of this compound supplementation depends on the polymorphism of genes related to folate and glutathione metabolism . It has been used in clinical trials to improve cognitive dysfunction in schizophrenia and to treat severe acute alcoholic hepatitis .

Analyse Biochimique

Biochemical Properties

N-Monoacetylcystine plays a crucial role in biochemical reactions, primarily through its conversion to cysteine and subsequently to glutathione. Glutathione is essential for maintaining cellular redox balance and detoxifying reactive oxygen species. This compound interacts with several enzymes and proteins, including glutathione synthetase and glutathione reductase, which are involved in the synthesis and regeneration of glutathione . Additionally, this compound can modulate the activity of transcription factors such as nuclear factor kappa B, influencing the expression of genes involved in inflammation and oxidative stress .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It enhances cellular antioxidant capacity by replenishing glutathione levels, thereby protecting cells from oxidative damage . This compound also influences cell signaling pathways, such as the c-Jun N-terminal kinase and p38 MAP kinase pathways, which are involved in stress responses . Furthermore, this compound can modulate gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cysteine, which is then used for glutathione synthesis. Glutathione acts as a reducing agent, neutralizing reactive oxygen species and maintaining cellular redox balance . This compound can also directly interact with proteins and enzymes, modifying their activity through its reducing properties . This includes the inhibition of pro-inflammatory transcription factors and the activation of cell survival pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its efficacy may decrease due to degradation . Long-term studies have shown that this compound can have sustained antioxidant effects, but its impact on cellular function may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can maintain cellular redox balance and protect against oxidative stress over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance antioxidant defenses and protect against oxidative damage . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects become more prominent at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to cysteine and glutathione. It interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, which are involved in cysteine metabolism and glutathione synthesis . This compound can also influence metabolic flux, altering the levels of various metabolites involved in redox balance and detoxification .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via amino acid transporters and is distributed to different tissues based on blood flow and tissue affinity . This compound can also bind to plasma proteins, affecting its distribution and bioavailability . Its localization and accumulation within tissues can influence its efficacy and duration of action .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It is primarily localized in the cytosol, where it participates in glutathione synthesis and redox regulation . This compound can also be found in mitochondria, where it helps maintain mitochondrial redox balance and protect against oxidative damage . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La N-Monoacétylcystéine peut être synthétisée par acétylation de la cystéine. Le processus implique l'ajustement du pH de la solution de cystéine à une plage basique (pH 9-12) puis l'ajout d'anhydride acétique . Cette réaction conduit à la formation de N-Monoacétylcystéine, qui peut être purifiée et stockée dans des conditions appropriées.

Méthodes de production industrielle

La production industrielle de N-Monoacétylcystéine implique généralement une synthèse à grande échelle utilisant des réactions d'acétylation similaires. Le composé est ensuite purifié par cristallisation ou d'autres techniques de séparation pour garantir une pureté et une stabilité élevées .

Analyse Des Réactions Chimiques

Types de réactions

La N-Monoacétylcystéine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des liaisons disulfures.

Réduction : Elle peut être réduite pour briser les liaisons disulfures.

Substitution : Elle peut participer à des réactions de substitution où le groupe acétyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour substituer le groupe acétyle dans des conditions contrôlées.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés de cystéine, des disulfures et d'autres acides aminés substitués .

Applications de la recherche scientifique

La N-Monoacétylcystéine a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses synthèses chimiques et comme précurseur d'autres composés.

Biologie : Étudié pour son rôle dans l'équilibre redox cellulaire et comme agent protecteur contre le stress oxydatif.

Médecine : Utilisé comme antidote contre l'empoisonnement au paracétamol et dans le traitement d'affections telles que le syndrome du canal carpien et la fibrose pulmonaire

Mécanisme d'action

La N-Monoacétylcystéine exerce ses effets principalement par ses propriétés antioxydantes. Elle est désacétylée en cystéine, qui participe ensuite à la synthèse du glutathion, un antioxydant crucial dans l'organisme . Ce processus aide à détoxifier les substances nocives et à protéger les cellules des dommages oxydatifs. De plus, elle peut se lier directement et neutraliser les espèces réactives de l'oxygène (ROS) et d'autres radicaux libres .

Applications De Recherche Scientifique

N-Monoacetylcystine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical syntheses and as a precursor for other compounds.

Biology: Studied for its role in cellular redox balance and as a protective agent against oxidative stress.

Medicine: Used as an antidote for paracetamol poisoning and in the treatment of conditions like carpal tunnel syndrome and pulmonary fibrosis

Industry: Employed in the production of pharmaceuticals and as an additive in food supplements and cosmetics.

Comparaison Avec Des Composés Similaires

Composés similaires

N-Acétylcystéine : Un autre dérivé de cystéine acétylé ayant des propriétés antioxydantes similaires.

Cystéine : La forme non acétylée, qui est un précurseur de la N-Monoacétylcystéine.

Glutathion : Un tripeptide composé de glutamate, de cystéine et de glycine, qui est un antioxydant majeur dans les cellules.

Unicité

La N-Monoacétylcystéine est unique en raison de son acétylation spécifique, qui améliore sa stabilité et sa biodisponibilité par rapport à la cystéine. Elle a également des applications thérapeutiques distinctes, en particulier dans le contexte de l'empoisonnement au paracétamol et des affections liées au stress oxydatif .

Propriétés

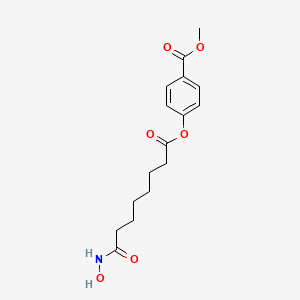

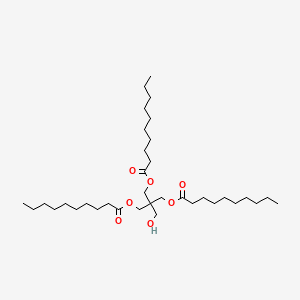

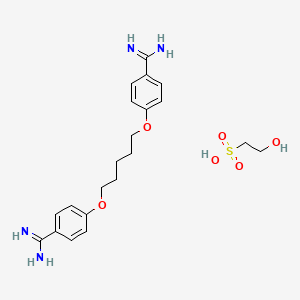

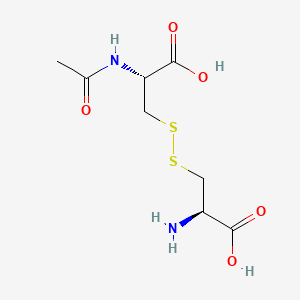

IUPAC Name |

3-[(2-acetamido-2-carboxyethyl)disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCOWUKVVFVVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948643 | |

| Record name | N-(1-Hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25779-79-7 | |

| Record name | N-(1-Hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.